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Compound of Interest

Compound Name:
4-Chloro-3-trifluoromethyl-

benzenethiol

Cat. No.: B099094 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 4-chloro-3-trifluoromethyl-
benzenethiol

This technical guide provides a comprehensive overview of the known physicochemical

properties of 4-chloro-3-trifluoromethyl-benzenethiol (CAS No. 18800-22-1). The

information is intended for researchers, scientists, and professionals in the field of drug

development and chemical synthesis. This document collates data from various sources and

outlines general experimental and computational methodologies relevant to the

characterization of this compound.

Core Physicochemical Data
4-chloro-3-trifluoromethyl-benzenethiol is a halogenated and trifluoromethylated aromatic

thiol. Its chemical structure incorporates features that significantly influence its reactivity,

lipophilicity, and metabolic stability, making it a compound of interest in medicinal chemistry and

material science. The quantitative data available for this compound are summarized below.
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Property Value Source

CAS Number 18800-22-1 [1][2]

Molecular Formula C₇H₄ClF₃S [1][2][3]

Molecular Weight 212.62 g/mol [2]

IUPAC Name
4-chloro-3-

(trifluoromethyl)benzenethiol
[1]

Predicted XlogP 4.3 [3]

Monoisotopic Mass 211.96744 Da [3]

Physical State
Not explicitly stated; likely

liquid or solid

Melting Point Data not available

Boiling Point Data not available

pKa Data not available

Solubility Data not available

Synthesis and Characterization Workflow
The synthesis of 4-chloro-3-trifluoromethyl-benzenethiol is not explicitly detailed in the

provided search results. However, a logical synthetic route can be proposed based on common

organic chemistry transformations and the synthesis of structurally related compounds, such as

4-chloro-3-trifluoromethylaniline. The general workflow for synthesizing and characterizing such

a compound is outlined below.
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Proposed Synthesis Pathway

Physicochemical Characterization

2-Chloro-1-(trifluoromethyl)benzene

Nitration
(HNO₃/H₂SO₄)

4-Chloro-1-nitro-2-(trifluoromethyl)benzene

Reduction
(e.g., Fe/HCl or H₂/Pd)

4-Chloro-3-(trifluoromethyl)aniline

Diazotization
(NaNO₂/HCl)

Diazonium Salt Intermediate

Thiolation
(e.g., NaSH or KEtXG)

4-Chloro-3-(trifluoromethyl)-benzenethiol

Computational Prediction
(DFT, QSAR)

Characterization Start

Experimental Verification

Property Data
(pKa, logP, BP, MP)
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Caption: Proposed synthesis and characterization workflow for the target compound.
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Experimental and Computational Protocols
Detailed experimental protocols for determining the physicochemical properties of this specific

molecule are not publicly available. However, standard methodologies are applicable and

computational methods can provide reliable estimates.

Computational Determination of Physicochemical
Properties
Density Functional Theory (DFT) is a powerful computational method for predicting various

molecular properties.[4][5]

Objective: To calculate properties such as bond dissociation enthalpies (BDE), logP, dipole

moments, and HOMO/LUMO energies.

Methodology:

Structure Optimization: The 3D structure of 4-chloro-3-trifluoromethyl-benzenethiol is
first optimized using a suitable level of theory, for example, (U)B3LYP/6-311++G(d,p).[4][5]

Property Calculation: Single-point energy calculations are then performed on the

optimized geometry. For properties in solution, a solvent model like the SMD model can be

incorporated.[4][5]

LogP Calculation: The partition coefficient (logP) can be estimated using methods based

on atomic contributions or fragment-based approaches, often included in quantum

chemistry software packages or available as standalone predictors like XlogP.[3]

pKa Prediction: The acidity of the thiol group (pKa) can be predicted by calculating the

Gibbs free energy change for the deprotonation reaction in a solvent continuum model.
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Input: 2D/3D Molecular Structure
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(e.g., B3LYP/6-311++G(d,p))
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Caption: Workflow for computational property prediction using DFT.

General Experimental Protocols
Determination of pKa (Potentiometric Titration):

A solution of the compound is prepared in a suitable solvent mixture (e.g.,

water/methanol).

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is monitored using a calibrated pH meter as a function of the

volume of titrant added.

The pKa is determined from the titration curve, typically corresponding to the pH at the

half-equivalence point.

Determination of logP (Shake-Flask Method):

A solution of the compound is prepared in a biphasic system of n-octanol and water.

The mixture is shaken vigorously to allow for the partitioning of the compound between the

two phases until equilibrium is reached.

The phases are separated, and the concentration of the compound in each phase is

determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-

Performance Liquid Chromatography (HPLC).

The logP is calculated as the base-10 logarithm of the ratio of the concentration in the

octanol phase to the concentration in the aqueous phase.

Analysis by HPLC: For quantitative analysis or purity determination, a High-Performance

Liquid Chromatography (HPLC) method can be developed. A study on other thiophenols

utilized a fluorescence derivatizing agent for enhanced sensitivity.[6]

Derivatization: The thiol group is reacted with a labeling agent (e.g., 9-(2-

iodoethyl)acridone) to form a fluorescent derivative.[6]

Separation: The derivatized analyte is separated on a C18 reverse-phase column with a

suitable mobile phase (e.g., a gradient of acetonitrile and water).

Detection: The compound is detected using a fluorescence detector set to the appropriate

excitation and emission wavelengths for the derivative.

Quantification: The concentration is determined by comparing the peak area to a

calibration curve prepared with known standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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